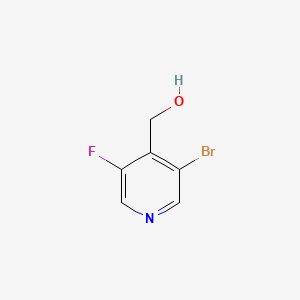

(3-Bromo-5-fluoropyridin-4-yl)méthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Bromo-5-fluoropyridin-4-yl)methanol is an organic compound with the molecular formula C6H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Applications De Recherche Scientifique

(3-Bromo-5-fluoropyridin-4-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Used in the production of advanced materials, including polymers and electronic components.

Mécanisme D'action

Target of Action

It is used as a reagent in the synthetic preparation of tetrahydro-benzimidazole derivatives, which are known to modulate tgr5 .

Biochemical Pathways

Given its use in the synthesis of tetrahydro-benzimidazole derivatives, it may indirectly influence the pathways modulated by tgr5, a g-protein-coupled receptor involved in bile acid signaling .

Result of Action

As a synthetic reagent, its primary role is likely in the formation of more complex molecules with biological activity, such as the aforementioned tetrahydro-benzimidazole derivatives .

Analyse Biochimique

Biochemical Properties

It is known to be involved in the synthesis of tetrahydro-benzimidazole derivatives, which are modulators of TGR5 . TGR5 is a G protein-coupled bile acid receptor present in brown adipose tissue and intestine among other tissues. Modulation of TGR5 can influence bile acid metabolism and energy homeostasis .

Cellular Effects

As a precursor in the synthesis of TGR5 modulators, it may indirectly influence cellular processes regulated by TGR5, including bile acid synthesis, lipid metabolism, and glucose homeostasis .

Molecular Mechanism

As a reagent, it is used in the synthesis of other compounds, such as tetrahydro-benzimidazole derivatives, which are known to modulate TGR5 .

Metabolic Pathways

The metabolic pathways involving (3-Bromo-5-fluoropyridin-4-yl)methanol are not well-characterized. It is known to be a reagent in the synthesis of tetrahydro-benzimidazole derivatives, which modulate TGR5, a key player in bile acid metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluoropyridin-4-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method is the bromination of 4-pyridinemethanol followed by fluorination. The reaction conditions often involve the use of bromine and a fluorinating agent such as Selectfluor under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of (3-Bromo-5-fluoropyridin-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Bromo-5-fluoropyridin-4-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine or fluorine atoms.

Major Products Formed

Oxidation: Formation of (3-Bromo-5-fluoropyridin-4-yl)aldehyde or (3-Bromo-5-fluoropyridin-4-yl)carboxylic acid.

Reduction: Formation of (3-Hydroxy-5-fluoropyridin-4-yl)methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Bromo-2-chloro-5-fluoropyridin-4-yl)methanol

- (3-Bromo-5-chloropyridin-4-yl)methanol

- (3-Fluoro-5-bromopyridin-4-yl)methanol

Uniqueness

(3-Bromo-5-fluoropyridin-4-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

(3-Bromo-5-fluoropyridin-4-yl)methanol is a compound with notable potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores the compound's biological activity, focusing on its interactions with various biomolecules, potential therapeutic applications, and relevant research findings.

Biological Activity Overview

Research indicates that (3-Bromo-5-fluoropyridin-4-yl)methanol exhibits various biological activities, particularly in the context of drug development. The compound's structural features allow it to engage in biological pathways that may be beneficial for therapeutic applications.

The biological activity of (3-Bromo-5-fluoropyridin-4-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. Studies have shown that compounds similar to (3-Bromo-5-fluoropyridin-4-yl)methanol can inhibit key biological pathways, making them potential candidates for treating diseases such as cancer and bacterial infections .

Case Studies and Experimental Data

- Antibacterial Activity : A study investigating the antibacterial properties of related compounds showed that derivatives of pyridine-based structures could significantly inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial efficacy, suggesting that (3-Bromo-5-fluoropyridin-4-yl)methanol may share similar properties .

- Inhibition Studies : Inhibitory assays demonstrated that compounds with similar structures could effectively inhibit enzymes involved in inflammatory responses. For instance, derivatives were shown to inhibit p38 MAP kinase activity, a critical pathway in inflammatory diseases .

- Cytotoxicity Assessments : Cytotoxicity tests revealed that certain derivatives did not exhibit significant toxicity at therapeutic doses, indicating a favorable safety profile for potential drug development .

Comparative Analysis

The following table summarizes key characteristics of (3-Bromo-5-fluoropyridin-4-yl)methanol compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3-Bromo-5-fluoropyridin-4-yl)methanol | C6H5BrFNO | Hydroxymethyl group; potential antibacterial activity |

| (2-Bromo-5-fluoropyridin-4-yl)methanol | C6H5BrFNO | Different substitution pattern; studied for similar activities |

| (4-Bromo-5-fluoropyridin-2-yl)methanol | C6H5BrFNO | Similar structure; varied position of bromine |

Future Directions

Given the promising biological activities associated with (3-Bromo-5-fluoropyridin-4-yl)methanol, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular interactions and mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in relevant disease models.

- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance potency and selectivity against specific biological targets.

Propriétés

IUPAC Name |

(3-bromo-5-fluoropyridin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLOVNMLDKYAMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.